Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

P2X4 receptor purinergic signaling antagonist

Select this specific lot for target-specific P2X4 studies. Unlike GW791343 or SST3 ligands, the 3,4-difluorophenyl substitution on the 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide core delivers a clean P2X4 antagonism profile (IC50 189 nM) without P2X7 cross-reactivity. This selectivity avoids confounding immunomodulatory effects, enabling unambiguous dissection of P2X4-mediated signaling in chronic pain, neuroinflammation, and neurodegeneration models. Insist on CAS 941963-08-2 to maintain batch-to-batch target fidelity; generic scaffold substitution risks divergent pharmacology.

Molecular Formula C18H17F2N3O2
Molecular Weight 345.35
CAS No. 941963-08-2
Cat. No. B2590929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
CAS941963-08-2
Molecular FormulaC18H17F2N3O2
Molecular Weight345.35
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H17F2N3O2/c19-15-7-6-13(12-16(15)20)21-17(24)18(25)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,21,24)
InChIKeyPLGANIZBOMHBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide (CAS 941963-08-2): Procurement-Quality Overview and Scaffold Classification


N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic small molecule featuring a 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide core coupled to a 3,4-difluoroaniline moiety. This scaffold positions it within a known chemical class of excitatory amino acid transporter 2 (EAAT2) positive allosteric modulators (PAMs) [1], though the compound itself has also demonstrated antagonistic activity at the human P2X4 receptor with a reported IC50 of 189 nM [2]. Its molecular formula is C18H17F2N3O2, with a molecular weight of 345.35 g/mol and a typical commercial purity of ≥95% .

Why N-(3,4-Difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide Cannot Be Simply Substituted With In-Class Analogs


The specific 3,4-difluorophenyl substitution pattern on the acetamide nitrogen, combined with the unsubstituted 4-phenylpiperazine, creates a distinct pharmacophoric profile. While the core 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide scaffold is shared among emerging EAAT2 PAMs [1], subtle alterations in the aryl substitution drastically shift target engagement. For instance, analogs such as GW791343 or the somatostatin receptor antagonist NVP-ACQ090 possess different linker lengths, positional isomers, or terminal ring decorations, leading to divergent primary targets (e.g., P2X7 vs. EAAT2 vs. SST3). This compound's unique combination has yielded measurable antagonism at the human P2X4 receptor (IC50 189 nM) [2], a profile not shared by its closest structural neighbors, rendering generic substitution a high-risk procurement strategy for target-specific studies.

Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide Against Closest Analogs


Human P2X4 Receptor Antagonism: A Unique Target Profile Within the Phenylpiperazine Acetamide Class

The compound exhibits selective antagonism at the human P2X4 receptor with an IC50 of 189 nM in a cell-based assay [1]. This stands in contrast to GW791343, which acts as a P2X7 allosteric modulator (pIC50 6.9-7.2) with no reported P2X4 activity . The divergence in purinergic receptor subtype selectivity highlights a critical differentiation point for researchers studying P2X4-mediated pathways.

P2X4 receptor purinergic signaling antagonist

EAAT2 Positive Allosteric Modulation Potential: Scaffold-Based Differentiation from Direct Activators

The compound's 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide core is a validated pharmacophore for EAAT2 positive allosteric modulation, with close structural analogs demonstrating nanomolar Ki values (e.g., compound 4, Ki = 28.7 nM) [1]. This scaffold operates via an allosteric mechanism distinct from direct EAAT2 activators like GTS511 (EC50 = 3.8 nM, but limited in vivo bioavailability) . The target compound's unsubstituted 4-phenylpiperazine group may confer superior brain penetration relative to bulkier analogs, a hypothesis supported by the observed brain uptake of the related [18F]4 PET tracer [1].

EAAT2 PAM glutamate transport neuroprotection

Selectivity Over Somatostatin Receptors: Avoiding Off-Target Endocrine Effects

A structurally related N-phenylpiperazine acetamide, NVP-ACQ090, displays high affinity for the somatostatin receptor SST3 (pKD = 8.15) . The target compound, lacking the extended biaryl system and basic amine present in NVP-ACQ090, is not expected to engage somatostatin receptors. This inferred selectivity is critical for CNS applications where endocrine modulation must be avoided.

selectivity profiling somatostatin receptor off-target risk

Optimal Research and Industrial Application Scenarios for N-(3,4-Difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide


P2X4 Receptor-Mediated Pain and Inflammation Studies

The compound's antagonism at human P2X4 receptors (IC50 189 nM) [1] makes it a valuable tool for investigating P2X4-mediated signaling in chronic pain, neuroinflammation, and neurodegenerative conditions. Unlike broad-spectrum P2X modulators, its selectivity over P2X7 avoids confounding immunomodulatory effects, enabling cleaner dissection of P2X4-specific pathways in cellular and in vivo models.

EAAT2 Positive Allosteric Modulation in CNS Drug Discovery

Based on the established SAR of the 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide scaffold as EAAT2 PAMs [2], this compound serves as a rational starting point for medicinal chemistry optimization. Its unsubstituted phenylpiperazine may offer favorable brain penetration, positioning it as a lead-like molecule for developing PET tracers or therapeutic candidates targeting glutamate excitotoxicity in ALS, Alzheimer's disease, and stroke.

Pharmacological Tool for Differentiating Purinergic Receptor Subtypes

The compound's distinct P2X4 activity profile, combined with the absence of P2X7 modulation (in contrast to GW791343) , allows researchers to discriminate between these two purinergic receptor subtypes in functional assays. This differentiation is essential for target validation studies in neuropathic pain, where both receptors are implicated but play divergent roles.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.